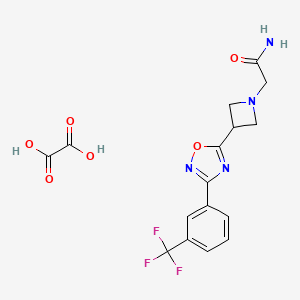
2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C16H15F3N4O6 and its molecular weight is 416.313. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound includes several notable features:
- Trifluoromethyl Group : Enhances lipophilicity and may influence biological interactions.
- Oxadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Azetidine Ring : Contributes to the compound's overall stability and may affect its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various pathogens, suggesting potential applications in treating infections and agricultural pest control.
| Compound | Activity | Pathogen Targeted |
|---|---|---|
| 2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl) | Antimicrobial | Gram-positive bacteria |
| 3-benzyl-2-{(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol} | Antimicrobial | Fungi |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies show that related oxadiazole derivatives can inhibit cancer cell proliferation in various models, including breast and lung cancer cell lines. The mechanism often involves the inhibition of tyrosine kinases that are critical for tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Tyrosine kinase inhibition |
| A549 (Lung Cancer) | 12.0 | Induction of apoptosis |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, modulating their activity.
- Receptor Binding : It could bind to various receptors influencing cellular signaling pathways related to growth and apoptosis.
- Oxidative Stress Modulation : Similar compounds have shown the ability to modulate oxidative stress responses in cells, impacting survival and proliferation.
Case Studies
Recent studies have highlighted the importance of understanding the interactions between such compounds and their biological targets:
-
In Vivo Studies : Animal models have demonstrated that compounds with similar structures can reduce tumor size significantly when administered at therapeutic doses.
- Example: A study on mice bearing xenograft tumors showed a reduction in tumor volume by 45% after treatment with an oxadiazole derivative.
-
In Vitro Studies : Cell culture experiments indicate that exposure to these compounds leads to increased apoptosis in cancer cell lines.
- Example: Treatment of MCF-7 cells with the compound resulted in a significant increase in caspase activity, indicating enhanced apoptotic signaling pathways.
Eigenschaften
IUPAC Name |
oxalic acid;2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2.C2H2O4/c15-14(16,17)10-3-1-2-8(4-10)12-19-13(23-20-12)9-5-21(6-9)7-11(18)22;3-1(4)2(5)6/h1-4,9H,5-7H2,(H2,18,22);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZJLUVDCYSTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)N)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














